tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate
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Description
Tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate is a useful research compound. Its molecular formula is C14H28N2O4S and its molecular weight is 320.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Based on its structure, it can be inferred that the compound might interact with enzymes or receptors that have affinity for carbamate or sulfanyl groups .
Mode of Action
For instance, carbamates are often used as protecting groups in organic synthesis, particularly for amines . They can also act as inhibitors for certain enzymes .
Biochemical Pathways
Given the presence of a carbamate group, it’s plausible that the compound could interfere with pathways involving amine-containing molecules, as carbamates are often used to protect these groups during chemical reactions .
Pharmacokinetics
For instance, the tert-butyl group is often used to improve the lipophilicity of a compound, which can enhance its absorption and distribution .
Result of Action
Based on its structure, it can be inferred that the compound might have a variety of effects depending on its specific targets and the context in which it is used .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the stability of carbamate groups can be influenced by pH, as they can hydrolyze under acidic or basic conditions .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-13(2,3)19-11(17)15-7-9-21-10-8-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOUASZZACANGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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